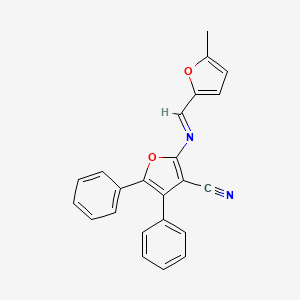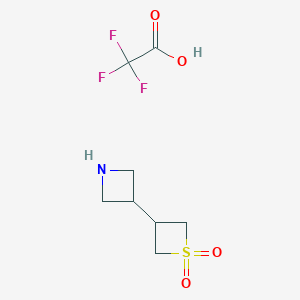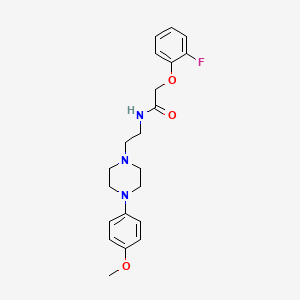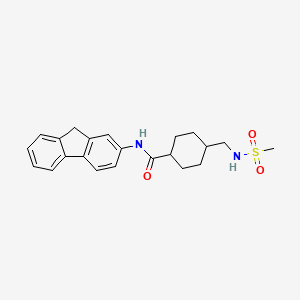![molecular formula C19H15N5O B2775176 N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide CAS No. 1251563-28-6](/img/structure/B2775176.png)
N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide” is an organic polycyclic compound containing an imidazole ring fused to a pyridine ring . Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
The molecular structure of “this compound” consists of an imidazole ring fused to a pyridine ring . Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .Chemical Reactions Analysis
The chemical reactions involving “this compound” are typically condensation reactions of an α-bromocarbonyl compound with 2-aminopyridine derivatives .Aplicaciones Científicas De Investigación
Antiprotozoal Activity :
- Research has demonstrated the effectiveness of derivatives of imidazo[1,2-a]pyridine compounds in antiprotozoal activity. These compounds, including those with carboxamide functionalities, have shown significant activity against Trypanosoma rhodesiense, suggesting their potential use in treating parasitic infections (Sundberg et al., 1990).
Anticancer and Anti-Inflammatory Properties :
- Novel pyrazolopyrimidines derivatives, related structurally to N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These derivatives displayed promising cytotoxicity against certain cancer cell lines, indicating potential in cancer treatment (Rahmouni et al., 2016).
Histone Deacetylase Inhibition :
- Compounds structurally similar to this compound, specifically N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), have been identified as potent histone deacetylase (HDAC) inhibitors. This class of compounds has shown significant antitumor activity and has entered clinical trials for cancer treatment (Zhou et al., 2008).
DNA Binding and Recognition :
- Research has also focused on the binding properties of imidazole and pyridine-based polyamides to DNA. These studies are crucial in understanding how these compounds can be used to modulate DNA function, with implications in gene regulation and therapeutic interventions (Swalley et al., 1996).
Poly(ADP-ribose) Polymerase Inhibition :
- Certain benzimidazole carboxamide derivatives, which are structurally related to this compound, have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP). These inhibitors have shown efficacy in cancer models, demonstrating their potential as therapeutic agents (Penning et al., 2010).
Mecanismo De Acción
Target of Action
It’s known that imidazo[1,2-a]pyridine derivatives, which this compound is a part of, have been described as cyclin-dependent kinase (cdk) inhibitors , calcium channel blockers , and GABA A receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and neurotransmission respectively.
Mode of Action
Based on the known actions of similar imidazo[1,2-a]pyridine derivatives, it can be inferred that this compound may interact with its targets (cdks, calcium channels, gaba a receptors) to modulate their activity . This could result in changes to cell cycle progression, neuronal excitability, or neurotransmitter release.
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may influence pathways related to cell cycle regulation, neuronal signaling, and neurotransmission .
Result of Action
Based on the potential targets and known effects of similar compounds, it can be inferred that the compound may have effects such as altering cell cycle progression, modulating neuronal excitability, or affecting neurotransmitter release .
Propiedades
IUPAC Name |
N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c1-13-4-2-11-24-12-16(23-18(13)24)14-5-7-15(8-6-14)22-19(25)17-20-9-3-10-21-17/h2-12H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNONJPYLCSHECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,8-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B2775095.png)
![methyl 2-(4-{7-[(3-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate](/img/structure/B2775097.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2775099.png)
![4-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2775100.png)


![methyl 2-(4-cyanobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2775105.png)
![4-Methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one dihydrochloride](/img/structure/B2775106.png)
![3-(3-Fluorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2775111.png)



